Cas no 868594-48-3 (Benzyl-PEG9-alcohol)
Benzyl-PEG9-alcohol Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
- 2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- Benzyl-PEG9-alcohol
- NONAETHYLENE GLYCOL MONOBENZYL ETHER
- AK142237
- BnO-PEG9-OH
- Bn-PEG9-OH
- Nonaethylene glycol monobenzyl ether
- C25H44O10
- ZB0931
- Y4983
- 2-[2-[2-[2-[2
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol, 1-phenyl- (9CI)
- 28-Phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacosan-1-ol (ACI)
-
- MDL: MFCD24682797
- Inchi: 1S/C25H44O10/c26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-4-2-1-3-5-25/h1-5,26H,6-24H2
- InChI Key: GMSWKGHIOXBMJE-UHFFFAOYSA-N
- SMILES: OCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 35
- Rotatable Bond Count: 28
- Complexity: 396
- Topological Polar Surface Area: 103
Benzyl-PEG9-alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019107981-1g |
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol |
868594-48-3 | 98% | 1g |
$365.40 | 2023-08-31 | |
| Alichem | A019107981-5g |
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol |
868594-48-3 | 98% | 5g |
$953.44 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF891-250mg |
Benzyl-PEG9-alcohol |
868594-48-3 | 98% | 250mg |
1207CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF891-1g |
Benzyl-PEG9-alcohol |
868594-48-3 | 98% | 1g |
2303.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF891-100mg |
Benzyl-PEG9-alcohol |
868594-48-3 | 98% | 100mg |
616CNY | 2021-05-08 | |
| TRC | B015791-100mg |
BnO-PEG9-OH |
868594-48-3 | 100mg |
$ 200.00 | 2022-06-01 | ||
| TRC | B015791-250mg |
BnO-PEG9-OH |
868594-48-3 | 250mg |
$ 410.00 | 2022-06-01 | ||
| TRC | B015791-500mg |
BnO-PEG9-OH |
868594-48-3 | 500mg |
$ 655.00 | 2022-06-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P847623-100mg |
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol |
868594-48-3 | 98% | 100mg |
815.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF891-50mg |
Benzyl-PEG9-alcohol |
868594-48-3 | 98% | 50mg |
277.0CNY | 2021-07-12 |
Benzyl-PEG9-alcohol Production Method
Production Method 1
Production Method 2
1.2 Solvents: Tetrahydrofuran ; 70 - 76 h, rt
1.3 Solvents: Methanol ; 0 °C
2.1 -
Production Method 3
1.2 Solvents: Tetrahydrofuran ; 70 - 76 h, rt
1.3 Solvents: Methanol ; 0 °C
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 1.5 h, 0 °C; 2.5 h, rt
Production Method 4
1.2 Solvents: Tetrahydrofuran ; 70 - 76 h, rt
1.3 Solvents: Methanol ; 0 °C
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 1.5 h, 0 °C; 2.5 h, rt
Production Method 5
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ; 70 - 76 h, rt
2.3 Solvents: Methanol ; 0 °C
3.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 1.5 h, 0 °C; 2.5 h, rt
Production Method 6
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ; 70 - 76 h, rt
2.3 Solvents: Methanol ; 0 °C
3.1 -
Production Method 7
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ; 70 - 76 h, rt
2.3 Solvents: Methanol ; 0 °C
3.1 -
Production Method 8
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 4 d, rt
2.2 Reagents: Water Solvents: Diethyl ether ; rt → 0 °C; 0 °C
3.1 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Dichloromethane ; 1 h, rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 12, rt
Production Method 9
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 12, rt
Production Method 10
Production Method 11
1.2 Reagents: Water Solvents: Diethyl ether ; rt → 0 °C; 0 °C
2.1 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Dichloromethane ; 1 h, rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 12, rt
Production Method 12
1.2 Solvents: Tetrahydrofuran ; 70 - 76 h, rt
1.3 Solvents: Methanol ; 0 °C
2.1 -
Production Method 13
1.2 5 min, rt; 2 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ; 70 - 76 h, rt
2.3 Solvents: Methanol ; 0 °C
3.1 -
Production Method 14
1.2 5 min, rt; 2 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ; 70 - 76 h, rt
2.3 Solvents: Methanol ; 0 °C
3.1 -
Production Method 15
1.2 Solvents: Pyridine ; 0 °C; 5 - 17 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ; 70 - 76 h, rt
2.3 Solvents: Methanol ; 0 °C
3.1 -
Production Method 16
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ; 70 - 76 h, rt
2.3 Solvents: Methanol ; 0 °C
3.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 1.5 h, 0 °C; 2.5 h, rt
Production Method 17
1.2 Solvents: Pyridine ; 0 °C; 5 - 17 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ; 70 - 76 h, rt
2.3 Solvents: Methanol ; 0 °C
3.1 -
Benzyl-PEG9-alcohol Raw materials
- 4-Methoxybenzylchloride
- Triethylene Glycol Monobenzyl Ether
- Tr-Peg4
- Tos-PEG3
- 2H-Pyran,tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-
- 2-{2-2-(benzyloxy)ethoxyethoxy}ethyl 4-methylbenzene-1-sulfonate
- Tos-PEG6-OH
- 1-(methylsulfonyl)-10-(triphenylcarbinyl)-1,4,7,10-tetraoxadecane
- Hexaethylene glycol
- BnO-PEG6-OH
- Toluene-4-sulfonic acid 2-{2-2-(tetrahydropyran-2-yloxy)-ethoxy-ethoxy}-ethyl ester
- 2,5,8,11,14,17-Hexaoxanonadecan-19-ol, 1-(4-methoxyphenyl)-,4-methylbenzenesulfonate
- THP-PEG6-OH
- 3,4-Dihydro-2H-pyran
- 2,5,8,11,14,17,20,23,26,29-DECAOXATRIACONTANE, 1,1,1,30-TETRAPHENYL-
- Triethylene glycol
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol,17-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate
- 2,5,8,11,14,17-Hexaoxanonadecan-19-ol, 1-(4-methoxyphenyl)-
- 2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane, 1-(4-methoxyphenyl)-30-phenyl-
Benzyl-PEG9-alcohol Preparation Products
Benzyl-PEG9-alcohol Suppliers
Benzyl-PEG9-alcohol Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Benzyl-PEG9-alcohol
Benzyl-PEG9-alcohol (CAS No. 868594-48-3): An Overview of a Versatile Compound in Biomedical Applications
Benzyl-PEG9-alcohol (CAS No. 868594-48-3) is a synthetic compound that has gained significant attention in the biomedical and pharmaceutical industries due to its unique properties and potential applications. This compound, also known as benzyl polyethylene glycol alcohol, is a member of the polyethylene glycol (PEG) family, which is widely used in various fields, including drug delivery, bioconjugation, and surface modification.
The structure of Benzyl-PEG9-alcohol consists of a benzyl group attached to a PEG chain with nine ethylene oxide units. The benzyl group provides hydrophobicity and aromatic stability, while the PEG chain offers hydrophilicity and biocompatibility. This combination makes Benzyl-PEG9-alcohol an ideal candidate for various biomedical applications, particularly in the development of drug delivery systems and surface coatings.
One of the key advantages of Benzyl-PEG9-alcohol is its ability to enhance the solubility and stability of hydrophobic drugs. Recent studies have shown that PEGylation, the process of attaching PEG chains to molecules, can significantly improve the pharmacokinetic properties of drugs. For instance, a study published in the Journal of Controlled Release demonstrated that PEGylation of anticancer drugs using Benzyl-PEG9-alcohol resulted in enhanced solubility, prolonged circulation time, and reduced toxicity compared to non-PEGylated counterparts.
In addition to drug delivery, Benzyl-PEG9-alcohol has shown promise in bioconjugation applications. Bioconjugation involves the chemical linking of biomolecules to other molecules or surfaces to create functionalized materials with specific properties. The hydroxyl group at the end of the PEG chain in Benzyl-PEG9-alcohol can be easily modified through various chemical reactions, such as esterification or etherification, making it a versatile platform for conjugating proteins, antibodies, and other biomolecules. This has led to its use in developing targeted drug delivery systems and diagnostic tools.
The biocompatibility and low immunogenicity of PEG make Benzyl-PEG9-alcohol an attractive choice for surface modification applications. Surface modification involves altering the surface properties of materials to improve their performance in biological environments. For example, coating medical devices with Benzyl-PEG9-alcohol can reduce protein adsorption and cell adhesion, thereby minimizing biofouling and improving device longevity. A recent study published in the Biomaterials Science journal highlighted the effectiveness of using Benzyl-PEG9-alcohol to modify the surfaces of implantable devices, resulting in reduced inflammation and improved biocompatibility.
The synthesis of Benzyl-PEG9-alcohol typically involves a multi-step process that includes the polymerization of ethylene oxide to form PEG and subsequent functionalization with a benzyl group. The purity and quality control of this compound are crucial for its successful application in biomedical research. High-purity grades of Benzyl-PEG9-alcohol are available from specialized chemical suppliers, ensuring consistent performance in various applications.
In conclusion, Benzyl-PEG9-alcohol (CAS No. 868594-48-3) is a versatile compound with significant potential in biomedical and pharmaceutical applications. Its unique combination of hydrophobic and hydrophilic properties makes it an excellent candidate for drug delivery systems, bioconjugation, and surface modification. Ongoing research continues to explore new avenues for its use, further solidifying its importance in advancing medical technologies.
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